N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a structurally complex thiazole-acetamide derivative. Thiazole derivatives are widely investigated for their antimicrobial, antifungal, and enzyme-inhibitory properties, attributed to their ability to disrupt microbial cell walls or interfere with enzymatic pathways .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-17-11-13-18(14-12-17)26-24(31)29-25-27-19(16-33-25)15-23(30)28-21-9-5-6-10-22(21)32-20-7-3-2-4-8-20/h2-14,16H,15H2,1H3,(H,28,30)(H2,26,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLYNHZWCMIHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Urea Derivative Formation:
Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs reported in the literature, focusing on synthesis, bioactivity, and physicochemical properties.
Key Observations :
Key Observations :
- Thiazole-acetamides like 107b and 107j exhibit potent antibacterial and antifungal activities, with MIC values as low as 6.25 μg/mL . The target compound’s ureido group may modulate similar or improved efficacy by enhancing target binding.
- Quinazolinone-thioacetamides prioritize synthetic yield over bioactivity in the provided data, highlighting a divergence in research focus compared to thiazole-acetamides.
Physicochemical Properties
Key Observations :
- The target compound’s phenoxyphenyl group may reduce solubility compared to methyl- or chloro-substituted analogs, necessitating formulation strategies for in vivo applications.
- Crystallographic data for analogs like (space group P21/c, β = 101.8°) suggests that similar thiazole-acetamides form stable lattices, which could influence bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
